molecular formula C4H8O2 B3052098 Propanal, 3-hydroxy-2-methyl- CAS No. 38433-80-6

Propanal, 3-hydroxy-2-methyl-

Cat. No. B3052098
CAS RN: 38433-80-6
M. Wt: 88.11 g/mol
InChI Key: JTMCAHGCWBGWRV-UHFFFAOYSA-N
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Patent
US04306087

Procedure details

The autoclave was charged with 320 ml of a toluene solution containing 0.60 mmole of HRh(CO)(PPh3)3, 60 mmoles of triphenylphosphine and 0.525 mmole of trans-1,2-bis(diphenylphosphinomethyl)cyclobutane. The atmosphere in the autoclave was thoroughly purged with nitrogen gas and, then, with hydrogen/carbon monoxide (mol. ratio, 2:1) and the autoclave was heated to a constant temperature of 65° C. Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1) was introduced into the autoclave, and utilizing this gas, the internal pressure was controlled to 3.0 atmospheres (absolute pressure) and the flow rate of emergent gas to 20 Nl/hr. By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced under stirring at the rate of 40 ml/hr. over a period of 2 hours. After the feed of allyl alcohol was terminated, the reaction was further continued for 2 hours. The emergent gas was thoroughly guided into a toluene trap cooled with dry ice-acetone and the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap. The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours. Gas chromatographic analysis of the reaction mixture and of the liquid in the toluene trap showed that there was 0.035 mmole of unreacted allyl alcohol (% conversion of allyl alcohol=97%). The yields of propionaldehyde, n-propanol, 2-methyl-3-hydroxy-propionaldehyde and 4-hydroxybutyraldehyde were 0.080 mole, 0.034 mole, 0.114 mole and 0.856 mole, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two
[Compound]
Name
HRh(CO)(PPh3)3
Quantity
0.6 mmol
Type
reactant
Reaction Step Three
Quantity
60 mmol
Type
reactant
Reaction Step Three
Name
trans-1,2-bis(diphenylphosphinomethyl)cyclobutane
Quantity
0.525 mmol
Type
reactant
Reaction Step Three
Quantity
0.035 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C[C@@H]2CC[C@H]2CP(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:59]([OH:62])[CH:60]=[CH2:61].[CH2:63]([OH:66])[CH2:64][CH3:65]>>[CH:59](=[O:62])[CH2:60][CH3:61].[CH3:65][CH:64]([CH2:59][OH:62])[CH:63]=[O:66].[OH:62][CH2:59][CH2:60][CH2:61][CH:63]=[O:66]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
320 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
HRh(CO)(PPh3)3
Quantity
0.6 mmol
Type
reactant
Smiles
Name
Quantity
60 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
trans-1,2-bis(diphenylphosphinomethyl)cyclobutane
Quantity
0.525 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C[C@H]1[C@@H](CC1)CP(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0.035 mmol
Type
reactant
Smiles
C(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
under stirring at the rate of 40 ml/hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The atmosphere in the autoclave was thoroughly purged with nitrogen gas
ADDITION
Type
ADDITION
Details
Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1)
ADDITION
Type
ADDITION
Details
was introduced into the autoclave
ADDITION
Type
ADDITION
Details
By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced
CUSTOM
Type
CUSTOM
Details
After the feed of allyl alcohol was terminated
WAIT
Type
WAIT
Details
the reaction was further continued for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The emergent gas was thoroughly guided into a toluene trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled with dry ice-acetone
CUSTOM
Type
CUSTOM
Details
the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap
WAIT
Type
WAIT
Details
The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)=O
Name
Type
product
Smiles
CC(C=O)CO
Name
Type
product
Smiles
OCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04306087

Procedure details

The autoclave was charged with 320 ml of a toluene solution containing 0.60 mmole of HRh(CO)(PPh3)3, 60 mmoles of triphenylphosphine and 0.525 mmole of trans-1,2-bis(diphenylphosphinomethyl)cyclobutane. The atmosphere in the autoclave was thoroughly purged with nitrogen gas and, then, with hydrogen/carbon monoxide (mol. ratio, 2:1) and the autoclave was heated to a constant temperature of 65° C. Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1) was introduced into the autoclave, and utilizing this gas, the internal pressure was controlled to 3.0 atmospheres (absolute pressure) and the flow rate of emergent gas to 20 Nl/hr. By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced under stirring at the rate of 40 ml/hr. over a period of 2 hours. After the feed of allyl alcohol was terminated, the reaction was further continued for 2 hours. The emergent gas was thoroughly guided into a toluene trap cooled with dry ice-acetone and the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap. The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours. Gas chromatographic analysis of the reaction mixture and of the liquid in the toluene trap showed that there was 0.035 mmole of unreacted allyl alcohol (% conversion of allyl alcohol=97%). The yields of propionaldehyde, n-propanol, 2-methyl-3-hydroxy-propionaldehyde and 4-hydroxybutyraldehyde were 0.080 mole, 0.034 mole, 0.114 mole and 0.856 mole, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two
[Compound]
Name
HRh(CO)(PPh3)3
Quantity
0.6 mmol
Type
reactant
Reaction Step Three
Quantity
60 mmol
Type
reactant
Reaction Step Three
Name
trans-1,2-bis(diphenylphosphinomethyl)cyclobutane
Quantity
0.525 mmol
Type
reactant
Reaction Step Three
Quantity
0.035 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C[C@@H]2CC[C@H]2CP(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:59]([OH:62])[CH:60]=[CH2:61].[CH2:63]([OH:66])[CH2:64][CH3:65]>>[CH:59](=[O:62])[CH2:60][CH3:61].[CH3:65][CH:64]([CH2:59][OH:62])[CH:63]=[O:66].[OH:62][CH2:59][CH2:60][CH2:61][CH:63]=[O:66]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
320 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
HRh(CO)(PPh3)3
Quantity
0.6 mmol
Type
reactant
Smiles
Name
Quantity
60 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
trans-1,2-bis(diphenylphosphinomethyl)cyclobutane
Quantity
0.525 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C[C@H]1[C@@H](CC1)CP(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0.035 mmol
Type
reactant
Smiles
C(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
under stirring at the rate of 40 ml/hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The atmosphere in the autoclave was thoroughly purged with nitrogen gas
ADDITION
Type
ADDITION
Details
Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1)
ADDITION
Type
ADDITION
Details
was introduced into the autoclave
ADDITION
Type
ADDITION
Details
By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced
CUSTOM
Type
CUSTOM
Details
After the feed of allyl alcohol was terminated
WAIT
Type
WAIT
Details
the reaction was further continued for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The emergent gas was thoroughly guided into a toluene trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled with dry ice-acetone
CUSTOM
Type
CUSTOM
Details
the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap
WAIT
Type
WAIT
Details
The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)=O
Name
Type
product
Smiles
CC(C=O)CO
Name
Type
product
Smiles
OCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.